molecular formula C6H5BClFO2 B1364591 5-Chloro-2-fluorophenylboronic acid CAS No. 352535-83-2

5-Chloro-2-fluorophenylboronic acid

Cat. No. B1364591
M. Wt: 174.37 g/mol
InChI Key: GGTUVWGMCFXUAS-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula C6H5BClFO2 . It has an average mass of 174.365 Da and a monoisotopic mass of 174.005508 Da .


Synthesis Analysis

The synthesis of 5-Chloro-2-fluorophenylboronic acid is often involved in Suzuki cross-coupling reactions . It is also used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, synthesis of kinesin spindle protein inhibitors, and GABA α2/3 agonist preparation .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-fluorophenylboronic acid is represented by the formula ClC6H3(F)B(OH)2 . It has a molar refractivity of 38.2±0.4 cm³ and a polarizability of 15.2±0.5 10^-24 cm³ .


Physical And Chemical Properties Analysis

5-Chloro-2-fluorophenylboronic acid is a solid at room temperature . It has a density of 1.4±0.1 g/cm³, a boiling point of 310.8±52.0 °C at 760 mmHg, and a flash point of 141.8±30.7 °C . The compound has a molar volume of 123.1±5.0 cm³ and a surface tension of 43.5±5.0 dyne/cm .

Scientific Research Applications

Fluorescence Quenching in Boronic Acid Derivatives

5-Chloro-2-fluorophenylboronic acid derivatives have been studied for their fluorescence quenching properties. Research on compounds like 5-chloro-2-methoxyphenylboronic acid (5CMPBA) has revealed insights into the quenching mechanism using steady-state fluorescence measurements. Such studies suggest that static quenching mechanisms are active, providing valuable information for applications in chemical sensing and molecular interaction studies (Geethanjali, Nagaraja, & Melavanki, 2015).

Applications in Organic Synthesis

5-Chloro-2-fluorophenylboronic acid is also involved in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. It serves as a precursor for various derivatives, impacting the electronic properties and reactivity of the compounds produced. For instance, its role in the synthesis of various derivatives based on 5-aryl-2-bromo-3-hexylthiophene showcases its utility in creating compounds with potential pharmacological applications (Ikram et al., 2015).

Role in Microwave-Assisted Synthesis

The compound has facilitated efficient syntheses in microwave-assisted conditions. For example, its reaction with orthochlorocyanopyridine isomers under microwave irradiation has expedited the synthesis of benzonaphthyridin-5-ones, highlighting its role in enhancing synthetic routes and methodologies (Cailly, Fabis, & Rault, 2006).

Educational Application in Chemistry

Moreover, 5-Chloro-2-fluorophenylboronic acid finds application in educational settings. It has been used in undergraduate laboratory experiments to introduce students to high-throughput experimentation techniques, reinforcing their understanding of transition metal-mediated cross-coupling reactions (Lee, Schmink, & Berritt, 2020).

Safety And Hazards

When handling 5-Chloro-2-fluorophenylboronic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(5-chloro-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTUVWGMCFXUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395469
Record name 5-Chloro-2-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluorophenylboronic acid

CAS RN

352535-83-2
Record name 5-Chloro-2-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Chloro-2-fluoro-phenyl)boronic acid
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Synthesis routes and methods

Procedure details

To 30.0 g (23 mmol) of 1-chloro-4-fluorobenzene in THF at −78° C. was added 14.4 mL (23 mmol) of a n-butyllithium solution (1.6M in hexanes). After stirring for 2.5 h at that temperature, 10.6 mL (46 mmol) of triisopropyl borate was added dropwise, and the reaction was allowed to slowly warm to room temperature and stir overnight. The reaction was carefully quenched with 1M HCl and then extracted three times with Et2O. The combined organic phase was washed with water, dried over MgSO4, and concentrated to provide 20-1 as a white powder. Data for 20-1: 1HNMR (500 MHz, CDCl3) δ 7.8 (m, 1H), 7.4 (m, 1H), 7.0 (m, 1H), 5.2 (m, 2H) ppm.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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